2-chloro-N,N-dipropylpyridine-3-sulfonamide
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Overview
Description
2-chloro-N,N-dipropylpyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine sulfonamides. This compound is characterized by the presence of a chlorine atom at the 2-position of the pyridine ring and two propyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dipropylpyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dipropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-chloro-N,N-dipropylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom and the pyridine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the binding of the compound to its target.
Comparison with Similar Compounds
2-chloro-N,N-dipropylpyridine-3-sulfonamide can be compared with other pyridine sulfonamides, such as:
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a bromine atom at the 5-position and a phenylethyl group attached to the nitrogen atom, which may result in different biological activities and binding affinities.
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: This compound has an additional chlorine atom and a methyl group on the pyridine ring, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two propyl groups, which can influence its solubility, stability, and interaction with molecular targets.
Biological Activity
2-Chloro-N,N-dipropylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound features a pyridine ring substituted with a sulfonamide group and a chlorine atom, contributing to its unique biological properties. The presence of the dipropyl group enhances lipophilicity, which may influence its interaction with biological targets.
Antibacterial Activity
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This compound has shown promising activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Bacillus subtilis | 12 µg/mL |
These results indicate that the compound exhibits significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis.
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamides, including derivatives like this compound. Research indicates that certain sulfonamide compounds can inhibit viral replication by targeting specific viral enzymes or pathways.
Case Study: Antiviral Efficacy
A study investigated the efficacy of various sulfonamide derivatives against the coxsackievirus B and other viral pathogens. The findings suggested that modifications in the sulfonamide structure significantly affect antiviral activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against viral strains.
The antibacterial mechanism of this compound involves competitive inhibition of DHPS. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, it disrupts folate synthesis essential for bacterial growth.
For antiviral activity, while specific mechanisms for this compound remain less characterized, similar sulfonamides have been shown to interfere with viral entry or replication processes.
Toxicity and Side Effects
Despite their therapeutic potential, sulfonamides can exhibit toxicity and adverse effects. Common side effects include gastrointestinal disturbances and hypersensitivity reactions. The incidence of serious reactions like Stevens-Johnson syndrome is noted at approximately 3-8% among users of sulfanilamide drugs .
Properties
IUPAC Name |
2-chloro-N,N-dipropylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-8-14(9-4-2)17(15,16)10-6-5-7-13-11(10)12/h5-7H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEAXCKPNGPPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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